![molecular formula C14H28O2Si B12616383 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal CAS No. 920757-82-0](/img/structure/B12616383.png)
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal is an organic compound that belongs to the class of aldehydes. It features a hexanal backbone with a trimethylsilyl group and a methylbutenyl group attached. This compound may have applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal can be achieved through several synthetic routes. One common method involves the reaction of hexanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanoic acid.
Reduction: 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal may have several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes and silyl groups.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylbut-3-EN-2-YL)-2-hydroxyhexanal: Similar structure but with a hydroxyl group instead of a trimethylsilyl group.
2-(2-Methylbut-3-EN-2-YL)-2-methoxyhexanal: Similar structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
920757-82-0 |
|---|---|
Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
2-(2-methylbut-3-en-2-yl)-2-trimethylsilyloxyhexanal |
InChI |
InChI=1S/C14H28O2Si/c1-8-10-11-14(12-15,13(3,4)9-2)16-17(5,6)7/h9,12H,2,8,10-11H2,1,3-7H3 |
InChI Key |
GKVXODYFQKUAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=O)(C(C)(C)C=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


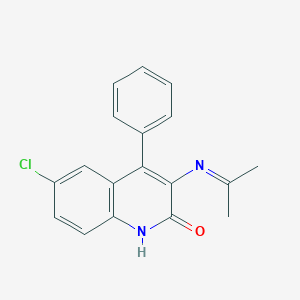
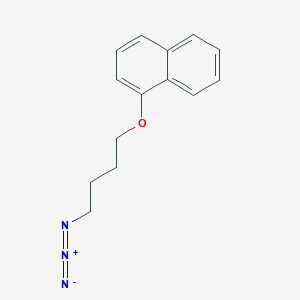
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)

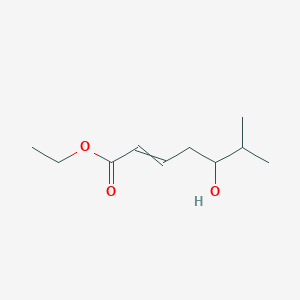
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
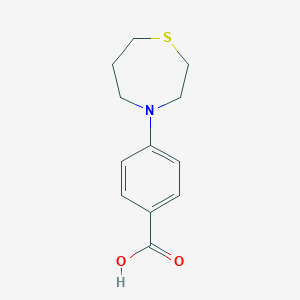
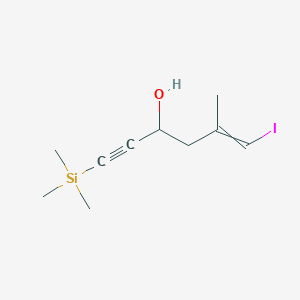
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
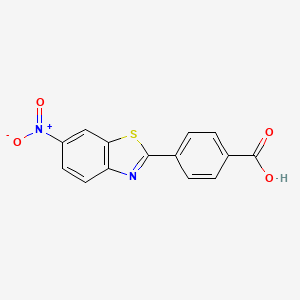
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
